molecular formula C17H19Cl2N3O3 B13561996 2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride

2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride

Cat. No.: B13561996
M. Wt: 384.3 g/mol
InChI Key: GOGZNJALRSOKAZ-UHFFFAOYSA-N
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Description

2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzimidazole core fused with a dioxole ring and substituted with a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the dioxole ring: This step involves cyclization reactions, often using reagents like ethylene glycol and an acid catalyst.

    Substitution with the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions, using methoxybenzene and a suitable electrophile.

    Formation of the ethanamine side chain: This involves alkylation reactions, where the benzimidazole derivative is reacted with an appropriate alkyl halide.

    Formation of the dihydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or its various substituted forms.

    Dioxole-containing compounds: Molecules with a dioxole ring fused to other aromatic systems.

    Methoxyphenyl derivatives: Compounds with a methoxy group attached to a phenyl ring.

Uniqueness

What sets 2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride apart is its unique combination of these structural features, which can result in distinct biological activities and chemical properties not observed in simpler or less complex analogs.

Properties

Molecular Formula

C17H19Cl2N3O3

Molecular Weight

384.3 g/mol

IUPAC Name

2-[7-(3-methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H17N3O3.2ClH/c1-21-12-4-2-3-11(7-12)20-14-9-16-15(22-10-23-16)8-13(14)19-17(20)5-6-18;;/h2-4,7-9H,5-6,10,18H2,1H3;2*1H

InChI Key

GOGZNJALRSOKAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC4=C(C=C3N=C2CCN)OCO4.Cl.Cl

Origin of Product

United States

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